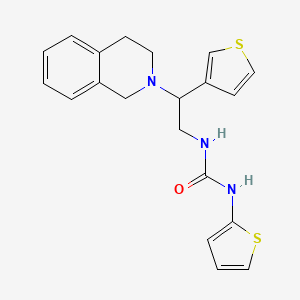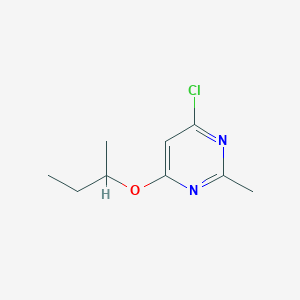
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a compound of interest in various scientific fields due to its complex structure and potential applications. This molecule features a unique arrangement of thiophene and dihydroisoquinoline groups, conferring distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting with the formation of the key intermediates. One common route involves the reaction of 3,4-dihydroisoquinoline with a thiophene derivative under conditions that facilitate nucleophilic substitution, followed by the addition of a urea derivative to form the final product. Detailed reaction conditions often include the use of catalysts like palladium or other transition metals, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: : Scaling up the production of this compound involves optimizing the reaction conditions for higher yields and purity. Industrial methods may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications for research or commercial use.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound can undergo various types of reactions, including:
Oxidation: : Introducing oxidizing agents like potassium permanganate or hydrogen peroxide can lead to the oxidation of the thiophene rings, producing sulfoxides or sulfones.
Reduction: : Reductive conditions, such as using sodium borohydride or lithium aluminum hydride, can reduce any carbonyl groups present in the structure.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions: : Typical reagents include halogenating agents, reducing agents like hydrogen gas in the presence of catalysts (e.g., Raney nickel), and other organic reagents tailored to specific functional groups within the molecule.
Major Products Formed: : The major products formed depend on the specific reactions. For instance, oxidation could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: : In organic chemistry, the compound is studied for its unique reactivity and ability to form complex molecular architectures, making it a valuable intermediate in the synthesis of more complex molecules.
Biology: : Its structure allows it to interact with various biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Industry: : Beyond research, this compound could have applications in materials science, such as the development of new polymers or electronic materials due to the presence of the thiophene moieties, which are known for their electronic properties.
Mécanisme D'action
The compound's mechanism of action typically involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into active sites or binding pockets, inhibiting or modulating the function of the target protein. Pathways involved may include enzymatic catalysis or signal transduction processes, where the compound acts as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Other compounds featuring thiophene and dihydroisoquinoline groups can be considered similar, such as:
1-(2-(2,3-dihydroisoquinolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea
1-(2-(3,4-dihydroisoquinolin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
Uniqueness: : The specific arrangement and substitution pattern of the thiophene and dihydroisoquinoline groups in 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea distinguish it from other similar compounds, potentially offering unique reactivity and biological activity.
There you have it—an overview of a fascinating compound with rich potential across various scientific fields
Propriétés
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(22-19-6-3-10-26-19)21-12-18(17-8-11-25-14-17)23-9-7-15-4-1-2-5-16(15)13-23/h1-6,8,10-11,14,18H,7,9,12-13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWCEAPHBJUTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)NC3=CC=CS3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2855519.png)
![2-benzoyl-3-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one](/img/structure/B2855521.png)
![3-[(5-methylfuran-2-yl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2855523.png)



![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)


![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)


![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2855538.png)

